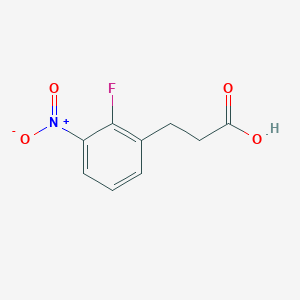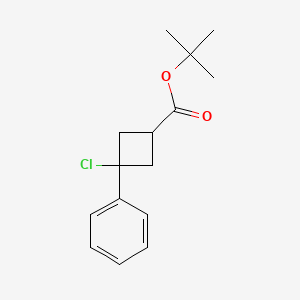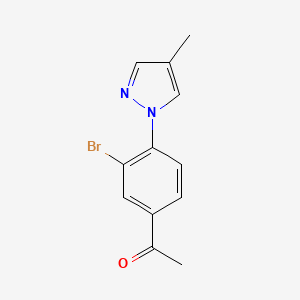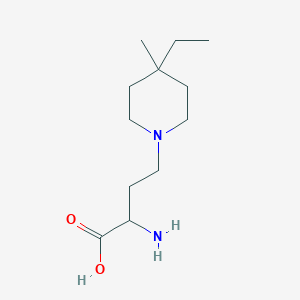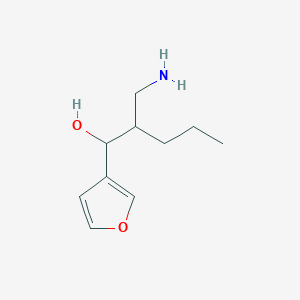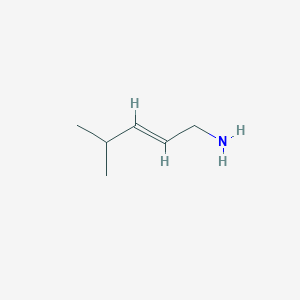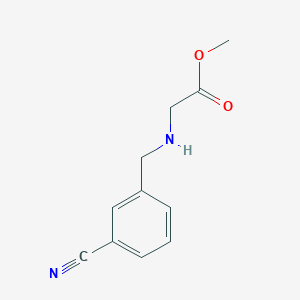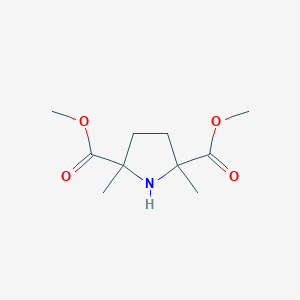
2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate,Mixtureofdiastereomers
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate, Mixture of diastereomers, is a chemical compound with the molecular formula C10H17NO4. This compound is a mixture of diastereomers, which means it contains two or more stereoisomers that are not mirror images of each other. It is used as a building block in various chemical syntheses and has applications in medicinal chemistry and other scientific research fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate can be achieved through several synthetic routes. One common method involves the reaction of 2,5-dimethylpyrrolidine with diethyl oxalate under controlled conditions. The reaction typically requires a solvent such as ethanol and a catalyst like sodium ethoxide. The mixture is heated under reflux to facilitate the reaction, and the product is then purified through distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate may involve large-scale batch reactors where the reactants are combined and heated under controlled conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the product. The purification process in an industrial setup often involves advanced techniques such as chromatography and crystallization to ensure high purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace one of the substituents on the pyrrolidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium, often under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Nucleophiles like sodium azide or sodium methoxide in polar aprotic solvents.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohol derivatives.
Substitution: Various substituted pyrrolidine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and as a substrate in biochemical assays.
Medicine: Investigated for its potential use in the development of pharmaceuticals, particularly as a precursor for drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mecanismo De Acción
The mechanism of action of 2,5-dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor or modulator of certain enzymes or receptors. The exact pathways and molecular targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Dimethylpyrrolidine: A related compound used as a building block in organic synthesis.
2,5-Dimethylpyrrolidine-3-carboxylate: Another derivative with similar applications in medicinal chemistry.
Uniqueness
2,5-Dimethyl2,5-dimethylpyrrolidine-2,5-dicarboxylate is unique due to its specific structure and the presence of two carboxylate groups, which provide distinct reactivity and functionality compared to other similar compounds. This uniqueness makes it valuable in the synthesis of specialized molecules and in research applications where specific chemical properties are required.
Propiedades
Fórmula molecular |
C10H17NO4 |
|---|---|
Peso molecular |
215.25 g/mol |
Nombre IUPAC |
dimethyl 2,5-dimethylpyrrolidine-2,5-dicarboxylate |
InChI |
InChI=1S/C10H17NO4/c1-9(7(12)14-3)5-6-10(2,11-9)8(13)15-4/h11H,5-6H2,1-4H3 |
Clave InChI |
ANPXULRHRXWEJQ-UHFFFAOYSA-N |
SMILES canónico |
CC1(CCC(N1)(C)C(=O)OC)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


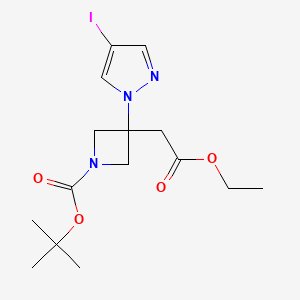
![6-{[(Benzyloxy)carbonyl]amino}pyridine-2-carboxylicacid](/img/structure/B13550009.png)
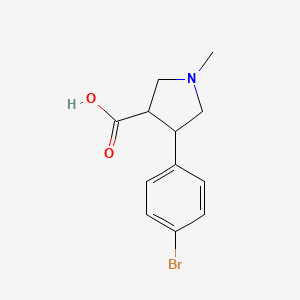
![tert-butyl N-[2-methyl-1-(piperidin-2-yl)propyl]carbamate](/img/structure/B13550017.png)
